N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3,4-dimethoxyaniline
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Overview
Description
(E)-1-[4-(BENZYLOXY)PHENYL]-N-(3,4-DIMETHOXYPHENYL)METHANIMINE is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring and a methanimine group linked to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-(3,4-DIMETHOXYPHENYL)METHANIMINE typically involves the condensation of 4-benzyloxybenzaldehyde with 3,4-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(BENZYLOXY)PHENYL]-N-(3,4-DIMETHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.
Scientific Research Applications
(E)-1-[4-(BENZYLOXY)PHENYL]-N-(3,4-DIMETHOXYPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-(3,4-DIMETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
(E)-1-[4-(BENZYLOXY)PHENYL]-N-(3,4-DIMETHOXYPHENYL)METHANIMINE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H21NO3/c1-24-21-13-10-19(14-22(21)25-2)23-15-17-8-11-20(12-9-17)26-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 |
InChI Key |
KPFDVXVRWYGWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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